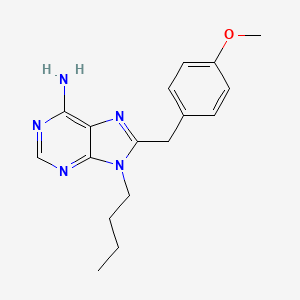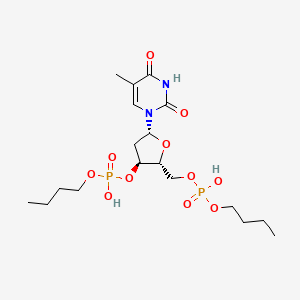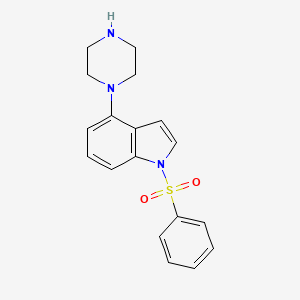
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group attached to the imidazolidine-2,4-dione core, which contributes to its unique chemical properties .
Méthodes De Préparation
The synthesis of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 3-hydroxy-4-methoxybenzaldehyde is reacted with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced imidazolidine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . The compound’s antibacterial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
5-(3-Hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-(4-Hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Similar in structure but with different substitution patterns on the benzylidene group.
5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.
5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione: Contains additional methoxy groups, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
4368-00-7 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-17-9-3-2-6(5-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)/b7-4+ |
Clé InChI |
CVEPZWFFKVWAMM-DAXSKMNVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)









